2-氟-5-(噻吩-2-基)吡啶

描述

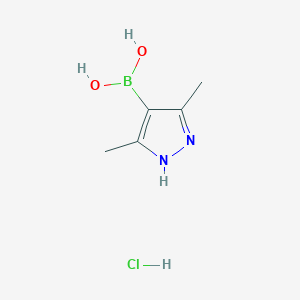

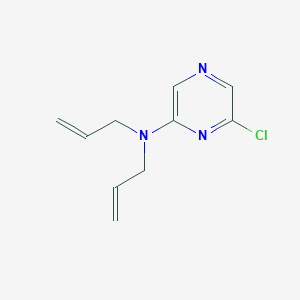

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a chemical compound that is a useful precursor of 2,3-disubstituted pyridines . It is made by the possibility of metallation at C-3, together with the ready nucleophilic displacement of the activated fluorine . It can also react with thiophene to get 2-thiophen-2-yl-pyridine .

Synthesis Analysis

The synthesis of “2-Fluoro-5-(thiophen-2-yl)pyridine” involves the reaction of 2-fluoropyridine with thiophene . The synthesis of thiophene derivatives has been highlighted in recent literature . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Molecular Structure Analysis

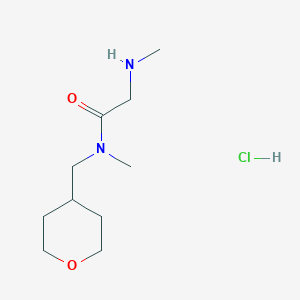

The molecular structure of “2-Fluoro-5-(thiophen-2-yl)pyridine” is derived from the structures of 2-fluoropyridine and thiophene . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-5-(thiophen-2-yl)pyridine” are primarily its reactions with other compounds to form 2,3-disubstituted pyridines . It can also react with thiophene to produce 2-thiophen-2-yl-pyridine .Physical and Chemical Properties Analysis

“2-Fluoro-5-(thiophen-2-yl)pyridine” is a clear colorless to light yellow liquid . It is soluble in water . The compound has a refractive index of 1.4655-1.4685 at 20°C .科学研究应用

荧光化学传感器

2-氟-5-(噻吩-2-基)吡啶: 已被用于合成荧光化学传感器。 这些传感器被设计用于以高选择性和灵敏度检测特定的离子,例如 Fe(III) 离子 。该化合物与芘形成共轭体系的能力增强了其光物理性质,使其成为比色和比率荧光传感器的极佳候选者。

有机电子学

噻吩衍生物,包括 2-氟-5-(噻吩-2-基)吡啶,是发展有机电子学的不可或缺部分 。它们被用于制造有机半导体、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED)。它们的电子特性可以针对特定应用进行微调,这对柔性和可穿戴电子设备的进步至关重要。

药物化学

在药物化学中,噻吩衍生物以其广泛的药理活性而闻名 。2-氟-5-(噻吩-2-基)吡啶 可以作为开发具有潜在抗癌、抗炎和抗菌特性的新药物的构建模块。

生物活性化合物的合成

该化合物用于合成各种生物活性化合物。 它的结构允许多种官能化,这对创建用于药物发现和开发的多样组合库分子至关重要 .

腐蚀抑制剂

噻吩及其衍生物用作工业化学中的腐蚀抑制剂2-氟-5-(噻吩-2-基)吡啶 可以掺入涂层或添加剂中以保护金属免受腐蚀,从而延长工业机械和基础设施的使用寿命 .

分析化学

该化合物的独特特性使其适用于分析化学,特别是在环境和生物样品的定性和定量分析中。 它对某些离子的敏感性和选择性可以在分析和诊断测试中得到利用 .

先进材料科学

2-氟-5-(噻吩-2-基)吡啶: 通过成为合成具有针对特定应用所需特性的新型材料的一部分,为材料科学的进步做出贡献,例如对环境刺激做出反应的智能材料 .

进一步化学合成的前体

它用作合成更复杂化学结构的前体。 该化合物中的氟原子可以通过亲核取代反应选择性地被取代,从而能够创建用于进一步研究和应用的广泛目标分子 .

安全和危害

未来方向

Thiophene-based analogs, such as “2-Fluoro-5-(thiophen-2-yl)pyridine”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

作用机制

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

生化分析

Biochemical Properties

2-Fluoro-5-(thiophen-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, altering their catalytic activity. The interaction between 2-Fluoro-5-(thiophen-2-yl)pyridine and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which can lead to either inhibition or activation of the enzyme’s function depending on the specific context .

Cellular Effects

The effects of 2-Fluoro-5-(thiophen-2-yl)pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, this compound can modulate the NF-κB pathway, leading to changes in gene expression related to inflammation and immune responses. Additionally, 2-Fluoro-5-(thiophen-2-yl)pyridine affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-(thiophen-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 2-Fluoro-5-(thiophen-2-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-(thiophen-2-yl)pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Fluoro-5-(thiophen-2-yl)pyridine can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-(thiophen-2-yl)pyridine vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

2-Fluoro-5-(thiophen-2-yl)pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of 2-Fluoro-5-(thiophen-2-yl)pyridine with metabolic enzymes can also affect the overall metabolic balance, leading to changes in energy production and utilization .

属性

IUPAC Name |

2-fluoro-5-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJEFDJHKCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697094 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132832-80-4 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)

![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)